Home > Products > Screening Compounds P30010 > (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate - 1201898-17-0

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Catalog Number: EVT-1477547
CAS Number: 1201898-17-0
Molecular Formula: C49H60F2N4O14
Molecular Weight: 967.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex organic molecule with significant implications in chemical synthesis and medicinal chemistry. This article will explore its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications.

Source and Classification

This compound falls under the category of organic compounds, specifically classified as a carboxylic acid derivative due to the presence of multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and acetyloxy (-OCOCH₃) groups. The intricate structure indicates its potential utility in various scientific fields such as pharmaceuticals and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of complex organic molecules like this compound typically employs retrosynthetic analysis, a strategy that involves breaking down the target molecule into simpler precursor structures. This method allows chemists to identify feasible synthetic routes by working backward from the desired product to available starting materials.

  1. Retrosynthetic Steps: The initial step would involve identifying key functional groups and their transformations.
  2. Synthetic Pathways: Various synthetic pathways can be designed using known reactions such as nucleophilic substitutions or cycloadditions to construct the complex framework of the target compound.
  3. Reagents and Conditions: Specific reagents (e.g., protecting groups for functional groups) and conditions (temperature, solvent) must be optimized for each step to maximize yield and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of this compound is characterized by multiple chiral centers and a complex polycyclic framework. Key features include:

  • Chirality: The presence of several stereocenters indicates that stereochemistry plays a crucial role in its biological activity.
  • Functional Groups: Hydroxyl groups contribute to its solubility in water while methoxy and acetyloxy groups enhance reactivity.

Using computational chemistry tools like molecular modeling software can provide insights into the three-dimensional conformation of the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical of carboxylic acids and their derivatives:

  1. Esterification: Reaction with alcohols to form esters.
  2. Reduction: Reduction of carbonyl groups to alcohols using reagents like lithium aluminum hydride.
  3. Nucleophilic Substitution: Functional groups may participate in nucleophilic substitution reactions depending on their reactivity.

Each reaction pathway must be carefully evaluated for selectivity and yield.

Mechanism of Action

Process and Data

The mechanism of action for this compound in biological systems may involve:

  • Enzyme Interaction: The hydroxyl and carboxyl groups could facilitate interactions with specific enzymes or receptors.
  • Biochemical Pathways: It may act as an intermediate or inhibitor within metabolic pathways due to its structural complexity.

Understanding these mechanisms requires experimental data from biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxyl groups.
  • Melting Point: Determined through differential scanning calorimetry (DSC) could provide insights into purity.

Chemical Properties

  • Stability: Stability under various pH conditions should be assessed as it influences storage and handling.
  • Reactivity: The presence of multiple reactive functional groups suggests potential for diverse chemical reactivity.
Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: Its complex structure may lead to novel therapeutic agents targeting specific biological pathways.
  2. Material Science: Could serve as a precursor for synthesizing advanced materials with unique properties.
  3. Biochemical Research: Useful in studying enzyme mechanisms or metabolic pathways due to its structural features.

Properties

CAS Number

1201898-17-0

Product Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C49H60F2N4O14

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1

InChI Key

TXONSEMUKVZUON-SYVFVGEFSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.